N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-2-16-5-7-17(8-6-16)20-15-29-22(23-20)24-21(26)18-9-11-19(12-10-18)30(27,28)25-13-3-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFSGAWXWXYIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-ethylbenzaldehyde, which undergoes a cyclization reaction with a thioamide to form the thiazole ring.
Introduction of the Pyrrolidine Sulfonyl Group: The thiazole intermediate is then reacted with a sulfonyl chloride derivative of pyrrolidine under basic conditions to introduce the pyrrolidine sulfonyl group.
Formation of the Benzamide Moiety: Finally, the compound is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino derivatives of the benzamide moiety.
Substitution Products: Sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of this compound is its anticonvulsant properties. Research has demonstrated that thiazole derivatives, including those similar to N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, exhibit significant activity against seizures. For instance, a study showed that thiazole-integrated pyrrolidinone analogues displayed varying degrees of anticonvulsant activity, with some achieving median effective doses as low as 18.4 mg/kg in animal models .
Antitumor Activity
This compound has also been investigated for its potential anticancer effects. A variety of thiazole-pyridine hybrids were synthesized and tested against multiple cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One derivative showed an IC50 value of 5.71 μM against breast cancer cells, indicating superior efficacy compared to standard treatments like 5-fluorouracil .
Antimicrobial Properties
The compound exhibits antimicrobial activity as well. Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For example, a recent study highlighted the synthesis of thiazole-based compounds that demonstrated effective inhibition against various bacterial strains, suggesting their potential use in treating infections .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring and the sulfonamide group can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been linked to enhanced anticonvulsant properties in related compounds .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/ED50 Value | Reference |
|---|---|---|---|
| Thiazole-Pyrrolidinone Analogue | Anticonvulsant | 18.4 mg/kg | |
| Thiazole-Pyridine Hybrid | Antitumor | 5.71 μM | |
| Thiazole Derivative | Antimicrobial | Varies by strain |
Case Studies
Case Study 1: Anticonvulsant Activity Evaluation
A study conducted by Siddiqui et al. synthesized a series of thiazole-integrated compounds and evaluated their anticonvulsant activity using electroshock seizure tests. The results indicated that certain structural modifications significantly improved efficacy, emphasizing the importance of SAR analysis in drug development .
Case Study 2: Antitumor Efficacy Assessment
In another investigation, researchers synthesized new thiazole-pyridine derivatives and tested them against various cancer cell lines. The findings revealed that specific compounds exhibited potent antiproliferative effects, leading to further exploration of their mechanisms of action and potential for clinical application .
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can:
Inhibit Enzymes: By binding to the active site or allosteric site of the enzyme, thereby blocking its activity.
Modulate Receptors: By interacting with receptor proteins, altering their conformation and affecting signal transduction pathways.
Disrupt Cellular Processes: By interfering with cellular components like DNA, RNA, or proteins, leading to cell death or altered cell function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s thiazole-2-yl benzamide core is shared with analogs such as N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide derivatives () and aminothiazole-based NF-κB activators (). Key distinctions arise from:
- Substituents on the thiazole ring : The 4-ethylphenyl group differentiates it from analogs with pyridinyl (), bromophenyl (), or dimethylphenyl () substituents.
- Sulfonamide modifications : The pyrrolidine sulfonyl group contrasts with piperidine (e.g., compound 2D216 in ) or dimethylsulfamoyl (e.g., compound 50 in ) substitutions .
Physicochemical Properties
A comparative analysis of melting points, yields, and spectral data is summarized below:
Table 1: Physicochemical Comparison of Selected Analogs
Key Observations:
- Melting Points : Benzothiazole derivatives (e.g., 4i in ) exhibit higher melting points (~177°C) compared to thiazole analogs, likely due to increased molecular rigidity .
- Spectral Data : The pyrrolidine sulfonyl group in the target compound would likely show IR absorption near 1240–1255 cm⁻¹ (C=S/SO2 stretching), consistent with analogs in and .
Biological Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 320.42 g/mol
- PubChem ID : 5235339
The compound exhibits various biological activities, primarily attributed to its thiazole and pyrrolidine moieties. These structural components are known to interact with biological targets such as enzymes and receptors, influencing cellular pathways.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| A | A-431 (epidermoid carcinoma) | <10 | Induction of apoptosis |
| B | Jurkat (T-cell leukemia) | <5 | Inhibition of Bcl-2 protein |
2. Antimicrobial Activity
Thiazole-based compounds have also been evaluated for their antimicrobial properties. The presence of the pyrrolidine sulfonamide group enhances their efficacy against a range of bacterial strains.
| Pathogen | MIC (µg/mL) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin (2.0) |
| Escherichia coli | 12.5 | Ampicillin (8.0) |
Case Study 1: Anticancer Efficacy
A study conducted by Liaras et al. (2014) explored the anticancer effects of thiazole derivatives, including this compound. The compound showed significant cytotoxicity against A-431 and Jurkat cells, with IC values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against various Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structural features:
- The thiazole ring contributes to the interaction with target proteins through π-stacking and hydrogen bonding.
- The pyrrolidine moiety enhances solubility and bioavailability, crucial for therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the 4-ethylphenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Sulfonylation of the benzamide moiety using pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Key Conditions : Reactions are monitored via TLC; inert atmosphere (N₂/Ar) is critical for avoiding oxidation. Yields range from 65–85% after purification by column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : Assigns protons and carbons in the thiazole, ethylphenyl, and sulfonamide groups. For example, the ethyl group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~2.6 ppm (CH₂) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 468.15, observed = 468.14) .
- FT-IR : Confirms sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functionalities .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC₅₀ values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀, with dose ranges of 1–100 μM .
Advanced Research Questions
Q. How does the ethylphenyl substituent influence the compound’s reactivity and target binding?
- Methodological Answer :
- SAR Studies : Replace the ethyl group with methyl, propyl, or aryl groups to compare activity. Ethyl provides optimal lipophilicity (logP ~3.2), balancing membrane permeability and solubility .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) reveals the ethyl group enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Methodological Answer :
- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding. Low bioavailability may require prodrug design (e.g., esterification of the sulfonamide) .
- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and tissue penetration .
Q. How can advanced spectroscopic techniques elucidate degradation pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
